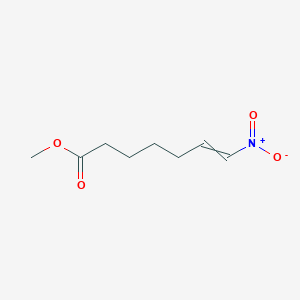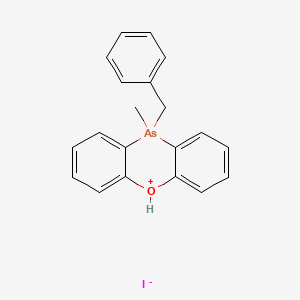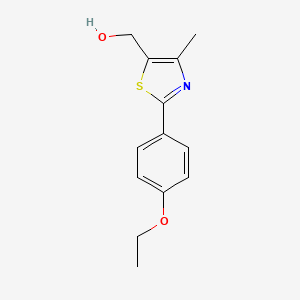
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and methyl groups in its structure enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones. One common method involves the use of ethanol as a solvent and acetic acid as a catalyst. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to make the synthesis process more environmentally friendly .
化学反応の分析
Types of Reactions
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .
科学的研究の応用
5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to antibacterial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives with similar biological activities.
4-Methylthiazole: Shares the thiazole core structure but lacks the ethoxyphenyl group, resulting in different reactivity and applications.
Thiazole-based Schiff bases: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
The presence of the ethoxyphenyl group in 5-Thiazolemethanol, 2-(4-ethoxyphenyl)-4-methyl- enhances its chemical reactivity and potential for diverse applications. This structural feature distinguishes it from other thiazole derivatives and contributes to its unique biological activities and potential therapeutic applications .
特性
CAS番号 |
61291-95-0 |
|---|---|
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC名 |
[2-(4-ethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C13H15NO2S/c1-3-16-11-6-4-10(5-7-11)13-14-9(2)12(8-15)17-13/h4-7,15H,3,8H2,1-2H3 |
InChIキー |
WNSHICIOBQDHSM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(S2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
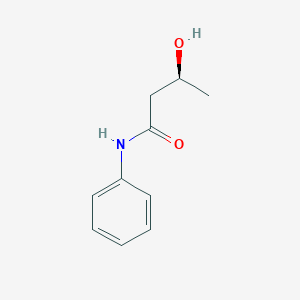
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
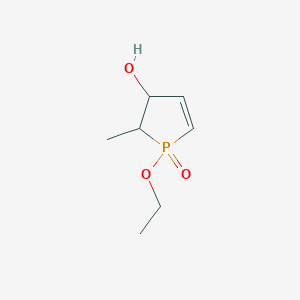
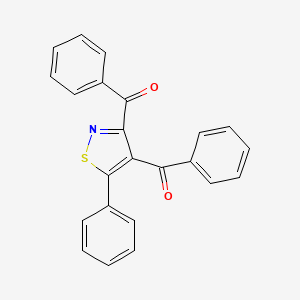

![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
